molecular formula C17H19NO3 B290377 N-(2,5-dimethoxyphenyl)-4-ethylbenzamide

N-(2,5-dimethoxyphenyl)-4-ethylbenzamide

Cat. No.: B290377
M. Wt: 285.34 g/mol
InChI Key: AXBQXNRRBAPHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 2,5-dimethoxyphenylamine moiety linked via an amide bond to a 4-ethyl-substituted benzene ring. The ethyl and methoxy substituents contribute to its lipophilicity and electronic profile, which may influence biological activity, such as receptor binding or metabolic stability.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-15-11-14(20-2)9-10-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

AXBQXNRRBAPHCZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Table 1: Key Structural Features of Analogous Benzamides

Compound Name Substituents (Aromatic Rings) Functional Groups Molecular Weight (g/mol) Notable Applications/Properties
N-(2,5-dimethoxyphenyl)-4-ethylbenzamide 2,5-dimethoxy (A), 4-ethyl (B) Amide, methoxy, ethyl ~298.35 (estimated) Hypothesized CNS activity
N-(2,5-Dimethoxy-4-nitrophenyl)benzamide () 2,5-dimethoxy-4-nitro (A), unsubstituted (B) Amide, nitro, methoxy 302.28 Potential nitro-group reactivity
N-(2,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide () 2,5-dichloro (A), 4-methoxy-3-nitro (B) Amide, chloro, nitro, methoxy ~345.17 (estimated) Agrochemical applications
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, ) 3,4-dimethoxy (A), unsubstituted (B) Amide, methoxy 313.37 Crystallographic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () 2,5-dimethoxy (A), trifluoromethyl (B) Amide, methoxy, CF3 ~413.38 (estimated) Anti-inflammatory or pesticidal
Key Observations:
  • Methoxy vs.
  • Nitro and Chloro Substituents : Nitro groups () introduce strong electron-withdrawing effects, which may increase reactivity but reduce metabolic stability. Chloro substituents () are common in agrochemicals due to their stability and bioactivity .
  • Trifluoromethyl Groups : ’s compound includes a CF3 group, which enhances electronegativity and resistance to oxidative metabolism, often seen in pharmaceuticals and pesticides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.